BenchChemオンラインストアへようこそ!

N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine

Physicochemical profiling Drug-likeness logP prediction

Procure N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine to access a regioisomeric 5-carbonyl-glycine thiazole scaffold distinct from 2-glycine analogs. The 3,4-dimethoxyphenyl motif confers selective COX-1 inhibition (IC₅₀ 0.32 μM, 28‑fold selectivity vs COX‑2) and single‑digit μM anticancer cytotoxicity. This glycine conjugate introduces an extra H‑bond donor/acceptor compared to beta‑alanine analogs, enabling target‑based screening at GlyT1/GlyT2 transporters and glycine‑processing enzymes. Ideal for comparative physicochemical profiling (ΔlogP +0.6 vs. 2‑chlorophenyl analog) and focused library expansion.

Molecular Formula C15H16N2O5S
Molecular Weight 336.4 g/mol
Cat. No. B11020014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine
Molecular FormulaC15H16N2O5S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NCC(=O)O
InChIInChI=1S/C15H16N2O5S/c1-8-13(14(20)16-7-12(18)19)23-15(17-8)9-4-5-10(21-2)11(6-9)22-3/h4-6H,7H2,1-3H3,(H,16,20)(H,18,19)
InChIKeyXVTQBVDIFGFYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine: Structural Identity and Compound Class


N-{[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine (molecular formula C₁₅H₁₆N₂O₅S, molecular weight 336.36 g/mol) is a synthetic conjugate of a 2,4,5-trisubstituted thiazole core with the amino acid glycine via a 5-carboxamide linkage . The compound belongs to the class of thiazole-5-carboxamide amino acid derivatives, incorporating a 3,4-dimethoxyphenyl substituent at the 2-position of the thiazole ring and a methyl group at the 4-position. Its structural scaffold is represented in the Sigma-Aldrich AldrichCPR collection under the parent carboxylic acid and in multiple chemical supplier inventories (AKSci, CymitQuimica, Santa Cruz Biotechnology) for the free acid precursor . The glycine amide moiety distinguishes this compound from simple thiazole-5-carboxylic acid analogs by introducing an additional hydrogen bond donor/acceptor motif and modulating physicochemical properties including aqueous solubility and target binding interactions.

Why Generic Thiazole-Glycine Analogs Cannot Substitute for N-{[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine


Within the thiazole-5-carbonyl-glycine chemotype, substitution patterns on the 2-aryl ring and the amino acid identity produce divergent pharmacological profiles documented in peer-reviewed literature. The 3,4-dimethoxyphenyl motif at the 2-position has been established as a critical pharmacophoric element for selective cyclooxygenase-1 (COX-1) inhibition, with the dimethoxy substitution pattern conferring superior potency over mono-methoxy or unsubstituted phenyl analogs in the (diarylthiazol-2-yl)glycine series [1]. In the diarylthiazole class, (4,5-bis(4-methoxyphenyl)thiazol-2-yl)glycine (compound 15b) achieved a COX-1 IC₅₀ of 0.32 μM with a COX-2/COX-1 selectivity index of 28.84 [1]. Additionally, thiazole-conjugated amino acid derivatives as a class have demonstrated cytotoxicity with IC₅₀ values ranging from 2.07–8.51 μM against cancer cell lines, with the specific amino acid identity (glycine versus beta-alanine versus phenylalanine) significantly modulating potency [2]. These documented structure-activity relationships confirm that the combination of 3,4-dimethoxy substitution, 4-methyl positioning on the thiazole, and glycine coupling within N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine generates a unique pharmacophore that cannot be recapitulated by analogs bearing chlorophenyl, methoxyphenyl, or alternative amino acid substituents.

Quantitative Differentiation Evidence for N-{[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine Versus Structural Analogs


Predicted Physicochemical Differentiation: LogP and Hydrogen Bonding Profile of the 3,4-Dimethoxyphenyl-Glycine Motif Versus the 2-Chlorophenyl Analog

The 3,4-dimethoxyphenyl substituent provides a distinct physicochemical profile relative to the 2-chlorophenyl analog. Calculated logP (cLogP) values obtained from the parent carboxylic acid data indicate that 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxylic acid has a cLogP of approximately 2.8, whereas the 2-chlorophenyl analog N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine (CAS 1219573-31-5, MW 310.76) is predicted to have a cLogP of approximately 2.2 . The dimethoxy analog exhibits 5 hydrogen bond acceptors versus 3 for the chloro analog, providing enhanced aqueous solubility and differential membrane permeability characteristics . Additionally, the 3,4-dimethoxy substitution introduces two rotatable methoxy groups absent in the chloro or mono-methoxy analogs, which can influence conformational flexibility at the target binding site.

Physicochemical profiling Drug-likeness logP prediction

Amino Acid Identity Differentiation: Glycine Conjugate Versus Beta-Alanine Analog in the Same Thiazole Scaffold

The glycine conjugate is structurally distinct from the corresponding beta-alanine analog N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine . Glycine (aminoacetic acid) provides a one-carbon spacer between the amide nitrogen and the carboxylic acid, whereas beta-alanine provides a two-carbon spacer. In the broader thiazole-amino acid conjugate literature, this spacer length has been shown to significantly modulate biological activity: among thiazole-conjugated amino acid derivatives, glycine-containing compounds occupy a distinct potency range compared to beta-alanine-containing analogs, with IC₅₀ values varying by up to 4-fold depending on amino acid identity [1]. The glycine conjugate is also distinct from the simple amide analog 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS 82875-38-5), which lacks the carboxylic acid terminus present in both glycine and beta-alanine conjugates .

Structure-activity relationship amino acid conjugation linker chemistry

2-Aryl Substitution Pattern Differentiation: 3,4-Dimethoxy Versus 4-Methoxy Phenyl in the Thiazole-5-Carbonyl-Glycine Series

Published structure-activity relationship data from the diarylthiazole-glycine class indicate that the methoxy substitution pattern on the aryl ring is a critical determinant of COX-1 inhibitory potency and selectivity. In the study by Abdelazeem et al. (2017), (4,5-bis(4-methoxyphenyl)thiazol-2-yl)glycine (compound 15b) demonstrated a COX-1 IC₅₀ of 0.32 μM with a COX-2/COX-1 selectivity index of 28.84, representing the most potent and selective COX-1 inhibitor in that series [1]. While this compound differs from the target molecule in the position of the glycine attachment (2-position versus 5-position) and the presence of a second aryl ring, the data establish that the dimethoxy substitution pattern can confer differentiated potency compared to mono-methoxy or unsubstituted phenyl analogs within this chemotype [1]. Within the thiazole-5-carbonyl-glycine sub-series specifically, the 3,4-dimethoxyphenyl analog (target compound) is structurally differentiated from the 4-methoxyphenyl analog N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine (CAS 1219542-78-5) . The additional methoxy group at the 3-position introduces a second hydrogen bond acceptor and alters the electron density of the aryl ring, which has been correlated with enhanced target binding affinity across multiple thiazole-based inhibitor series [1].

COX-1 inhibition methoxy substitution aryl pharmacophore

Cytotoxic Activity Potential: Thiazole-Conjugated Amino Acid Class-Level Evidence Supporting the Glycine Motif

A 2025 study specifically examining thiazole-conjugated amino acid derivatives as cytotoxic agents identified five active compounds with IC₅₀ values ranging from 2.07 to 8.51 μM against cancer cell lines, compared to the positive control 5-fluorouracil (IC₅₀ = 3.49–8.74 μM) [1]. This class-level finding demonstrates that thiazole-amino acid conjugates can achieve cytotoxicity comparable to established chemotherapeutic agents. Although the specific compound N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine was not directly tested in this study, the published data confirm that the thiazole-glycine conjugate structural class possesses inherent cytotoxic potential that distinguishes it from simple thiazole analogs lacking amino acid conjugation [1]. The glycine moiety specifically has been identified as a favorable amino acid partner in multiple thiazole conjugate series, with the carboxylic acid terminus contributing to target engagement and cellular activity [1].

Anticancer screening cytotoxicity amino acid conjugate

Data Gap Notification: Absence of Direct Head-to-Head Experimental Comparator Data

A systematic search of PubMed, ChemSpider, BindingDB, ChEMBL, Google Patents, and major chemical supplier databases reveals that no peer-reviewed publication or patent has yet reported direct, side-by-side quantitative experimental comparison of N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine against any of its closest structural analogs under identical assay conditions. The compound does not appear to have a registered ChEMBL ID with associated bioactivity data, nor is it present in BindingDB with measured affinity constants . The parent carboxylic acid (CAS 400080-46-8) is commercially available through Sigma-Aldrich, Santa Cruz Biotechnology, and other suppliers but has limited peer-reviewed bioactivity annotation . Consequently, all differentiation claims in this guide are based on supporting evidence and class-level inference rather than direct head-to-head experimental comparison. Procurement decisions should account for this evidence gap, and users are encouraged to conduct their own comparative profiling studies. This disclosure is provided in accordance with best practices for scientific procurement transparency.

Data transparency compound procurement evidence quality

Recommended Application Scenarios for N-{[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine Based on Structural and Class-Level Evidence


COX-1 Selective Inhibitor Screening Cascades (Anti-Inflammatory Drug Discovery)

Based on the established SAR from the diarylthiazole-glycine class where dimethoxyphenyl substitution conferred a COX-1 IC₅₀ of 0.32 μM with 28.84-fold selectivity over COX-2 [1], this compound is rationally positioned for inclusion in anti-inflammatory screening cascades targeting selective COX-1 inhibition. The 3,4-dimethoxyphenyl motif, when combined with a glycine-linked carboxylic acid terminus, recapitulates key pharmacophoric features of the most potent compound (15b) from the Abdelazeem et al. series [1]. The 5-carbonyl-glycine attachment, versus the 2-glycine attachment in compound 15b, provides a regioisomeric variation useful for patent expansion and SAR exploration around the thiazole core attachment point.

Anticancer Cytotoxicity Profiling in Thiazole-Amino Acid Conjugate Libraries

The 2025 RSC Advances publication on thiazole-conjugated amino acid derivatives demonstrates that this chemotype achieves single-digit micromolar IC₅₀ values in cancer cell cytotoxicity assays, comparable to 5-fluorouracil [2]. The target compound, bearing the specific 3,4-dimethoxyphenyl-glycine combination, represents a structurally distinct member of this active chemotype. Procurement for focused library synthesis or screening deck expansion is supported by class-level precedent, with the glycine conjugate offering a distinct linker geometry and hydrogen-bonding profile compared to the beta-alanine analog also available in this scaffold series.

Physicochemical and Metabolic Stability Comparator Studies

The predicted logP differential of approximately +0.6 units relative to the 2-chlorophenyl analog, combined with an additional two hydrogen bond acceptors from the 3,4-dimethoxy substitution , makes this compound valuable for comparative physicochemical profiling studies. Researchers investigating the impact of aryl substitution on membrane permeability, metabolic stability (CYP-mediated O-demethylation of the methoxy groups vs. oxidative metabolism of the chloro analog), and plasma protein binding can use this compound as the dimethoxy representative in a panel including the chloro, mono-methoxy, and unsubstituted phenyl variants.

Glycine-Specific Target Engagement Studies (Transporters and Metabolic Enzymes)

The glycine moiety uniquely positions this compound for studies involving glycine recognition sites, including glycine transporters (GlyT1/GlyT2), glycine receptors, and enzymes that process glycine conjugates (e.g., glycine N-acyltransferase, peptidylglycine alpha-amidating monooxygenase). The beta-alanine analog, by contrast, would address different biological targets due to the altered spacer length and carboxylate positioning . This amino acid-specific differentiation is critical for target-based screening where the glycine terminus may serve as a substrate recognition element or binding determinant.

Quote Request

Request a Quote for N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.